3-(Dimetilamino)propilamina CAS No. 807277-01-6"

>

3-(Dimetilamino)propilamina CAS No. 807277-01-6"

>

3-(Dimetilamino)propilamina

Descripción general

Descripción

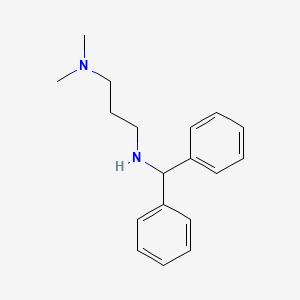

“3-(Dimethylamino)propylamine”, also known as DMAPA or DMAPM, is a chemical compound with a wide range of applications in various fields, including pharmaceuticals, dyes, and pesticides. It has a molecular weight of 268.4 .

Synthesis Analysis

The synthesis of similar compounds like Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .

Molecular Structure Analysis

The IUPAC name for this compound is N1-benzhydryl-N~3~,N~3~-dimethyl-1,3-propanediamine . The Inchi Code for this compound is 1S/C18H24N2/c1-20(2)15-9-14-19-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3 .

Chemical Reactions Analysis

The compound is used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Aplicaciones Científicas De Investigación

Síntesis de Tensoactivos

3-(Dimetilamino)propilamina: se utiliza en la síntesis de tensoactivos, que son componentes clave en detergentes y emulsionantes. Estos tensoactivos tienen aplicaciones que van desde productos de limpieza domésticos hasta procesos industriales donde ayudan a reducir la tensión superficial y mejorar la mezcla de sustancias a base de aceite y agua .

Productos para el cuidado personal

Este compuesto es un precursor en la producción de cocamidopropil betaína, un ingrediente que se encuentra en muchos productos para el cuidado personal. Imparte propiedades espumantes y de mejora de la viscosidad a champús, jabones y cosméticos, haciéndolos más atractivos y efectivos para los consumidores .

Mecanismo De Acción

The mechanism of action of [3-(Dimethylamino)propyl](diphenylmethyl)amine is not fully understood. It is believed to act as a weak base, forming a hydrogen bond with the protonated amine group of the substrate molecule. This hydrogen bond facilitates the transfer of electrons from the substrate to the [3-(Dimethylamino)propyl](diphenylmethyl)amine molecule, resulting in the formation of a covalent bond between the two molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of [3-(Dimethylamino)propyl](diphenylmethyl)amine are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, [3-(Dimethylamino)propyl](diphenylmethyl)amine has been shown to have an inhibitory effect on the release of dopamine and serotonin in the brain. Additionally, it has been shown to have an inhibitory effect on the release of acetylcholine in the peripheral nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [3-(Dimethylamino)propyl](diphenylmethyl)amine in laboratory experiments include its low toxicity and its high solubility in organic solvents. Additionally, it is relatively inexpensive and can be synthesized from readily available starting materials. The main limitation of using [3-(Dimethylamino)propyl](diphenylmethyl)amine in laboratory experiments is its low reactivity, which can make it difficult to use in certain types of reactions.

Direcciones Futuras

The future directions for [3-(Dimethylamino)propyl](diphenylmethyl)amine research include further investigations into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of [3-(Dimethylamino)propyl](diphenylmethyl)amine could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of [3-(Dimethylamino)propyl](diphenylmethyl)amine could lead to the development of safer and more effective laboratory experiments.

Safety and Hazards

Propiedades

IUPAC Name |

N-benzhydryl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-20(2)15-9-14-19-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLANFVFABOBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

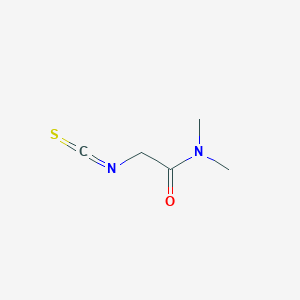

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)

![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)

![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)

![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)